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Compound of Interest

2',3'-O-Isopropylideneadenosine-
13C5

Cat. No.: B1618874

Compound Name:

Technical Guide: 2',3'-O-
Isopropylideneadenosine-*3Cs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-
13Cs, a crucial isotopically labeled nucleoside analog. This document details its chemical
structure, physicochemical properties, synthesis, and applications in metabolic research,
offering valuable insights for professionals in drug development and life sciences.

Chemical Structure and Properties

2',3'-O-Isopropylideneadenosine-13Cs is an isotopologue of 2',3'-O-Isopropylideneadenosine,
where five carbon atoms in the ribose moiety are replaced with the stable isotope carbon-13
(*3C). This labeling provides a distinct mass shift, making it an invaluable tracer for metabolic
studies. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose,
enhancing its stability and utility in specific chemical syntheses.

The general structure consists of an adenine base linked to a protected ribose sugar. The 13C
labeling is specifically on the five carbons of the ribofuranose ring.
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Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine and its 13Cs
Isotopologue

2',3'-0-
2'3'-0- ) .
Property . . Isopropylideneadenosine-
Isopropylideneadenosine . .
13Cs (Predicted/Estimated)

Molecular Formula C13H17N504 Cs13CsH17Ns04
Molecular Weight 307.31 g/mol [1][2] 312.31 g/mol
CAS Number 362-75-4[1][2] Not available
White to off-white crystalline White to off-white crystalline
Appearance
powder[2] powder
Melting Point 221-222 °C[1][2] 221-222 °C
Optical Activity [0]20/D -98.5° (c = 1 in dioxane)[1] -98.5° (c = 1 in dioxane)
N Slightly soluble in Dioxane, Slightly soluble in Dioxane,
Solubility
DMSO, and Methanol[2] DMSO, and Methanol

Spectroscopic Data

Isotopic labeling with 3C significantly impacts the spectroscopic properties of the molecule,
particularly in mass spectrometry and 3C NMR.

Mass Spectrometry: The molecular ion peak in the mass spectrum of 2',3'-O-
Isopropylideneadenosine-3Cs will be shifted by +5 m/z units compared to the unlabeled
compound due to the five 13C atoms. High-resolution mass spectrometry can be used to
confirm the isotopic enrichment.

NMR Spectroscopy:

e 'H NMR: The *H NMR spectrum is expected to be very similar to the unlabeled compound,
although minor changes in chemical shifts and coupling constants might be observed due to
the presence of 13C.
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e 13C NMR: The 3C NMR spectrum will show strong signals for the five labeled carbon atoms
of the ribose moiety. The chemical shifts will be consistent with those of a ribose ring, but the
signal intensities will be significantly enhanced.

Table 2: Predicted 13C NMR Chemical Shifts for the Ribose Moiety of 2',3'-O-
Isopropylideneadenosine-13Cs

Carbon Atom Predicted Chemical Shift (ppm)
C-1 ~90
Cc-2 ~85
c-3' ~75
c-4 ~84
C-5' ~62

Note: These are predicted values based on typical shifts for similar nucleoside structures and
may vary slightly.

Synthesis and Experimental Protocols
Synthesis of 2',3'-O-lsopropylideneadenosine-**Cs

The synthesis of 2',3'-O-Isopropylideneadenosine-13Cs starts with commercially available D-
Ribose (U-13Cs). The key step is the protection of the 2' and 3' hydroxyl groups with an
isopropylidene group, followed by the coupling of the protected ribose to an adenine derivative.

Experimental Protocol: Synthesis

o Acetylation of D-Ribose (U-13Cs): D-Ribose (U-13Cs) is first per-acetylated using acetic
anhydride in the presence of a catalyst (e.g., pyridine) to protect all hydroxyl groups.

o Glycosylation: The per-acetylated 3Cs-ribose is then coupled with a silylated adenine
derivative (e.g., N6-benzoyl-N°-bis(trimethylsilyl)adenine) in the presence of a Lewis acid
catalyst (e.g., TMSOTT) to form the N-glycosidic bond.
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o Deprotection of Acetyl Groups: The acetyl protecting groups are selectively removed using a
mild base (e.g., ammonia in methanol) to yield Adenosine-13Cs.

 |sopropylidene Protection: The resulting Adenosine-13Cs is reacted with 2,2-
dimethoxypropane or acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic
acid) to form the 2',3'-O-isopropylidene acetal.

« Purification: The final product is purified by column chromatography on silica gel.
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Caption: Synthesis workflow for 2',3'-O-Isopropylideneadenosine-13Cs.

Application in Metabolic Flux Analysis

2',3'-O-Isopropylideneadenosine-13Cs is an excellent tracer for studying adenosine metabolism
and its incorporation into various metabolic pathways. After cellular uptake and deprotection of
the isopropylidene group, the 13Cs-adenosine can be traced into nucleotides, nucleic acids, and
other downstream metabolites.

Experimental Protocol: Metabolic Tracing in Cell Culture

o Cell Culture: Plate cells (e.g., cancer cell lines or primary cells) and grow in standard culture
medium until they reach the desired confluency.

 |sotope Labeling: Replace the standard medium with a medium containing a known
concentration of 2',3'-O-Isopropylideneadenosine-13Cs. The concentration and labeling
duration will depend on the specific experimental goals and the metabolic rate of the cells.

o Metabolite Extraction: After the desired labeling period, rapidly quench the metabolism by
washing the cells with ice-cold saline and then extracting the metabolites with a cold solvent
mixture (e.g., 80% methanol).
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o Sample Analysis: Analyze the cell extracts using LC-MS/MS or GC-MS to identify and
quantify the 13C-labeled metabolites. The mass shift of +5 amu will indicate the incorporation
of the ribose moiety from the tracer.

o Data Analysis: Determine the fractional enrichment of 13C in the metabolites of interest to
calculate metabolic fluxes through the relevant pathways.
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Caption: Experimental workflow for metabolic tracing using 2',3'-O-lsopropylideneadenosine-
13Cs,

Signaling Pathways and Logical Relationships
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Adenosine, the deprotected form of the tracer, is a key signaling molecule that acts through
four G protein-coupled receptors: A1, A2A, A2B, and As. The activation of these receptors
triggers various downstream signaling cascades that regulate a wide range of physiological
processes. The 3Cs-label allows researchers to track the fate of exogenous adenosine and its
influence on these pathways.
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Caption: Simplified adenosine signaling pathways.

Conclusion

2',3'-O-Isopropylideneadenosine-13Cs is a powerful tool for researchers in the fields of drug
development, biochemistry, and molecular biology. Its isotopic label allows for precise tracking
of adenosine metabolism and its role in cellular signaling. The experimental protocols provided
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in this guide offer a starting point for incorporating this valuable reagent into various research
applications. The structured data and visualizations aim to facilitate a deeper understanding of
its chemical properties and biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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